2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

Glycosyl donor synthesis Bromination efficiency Nucleoside intermediate

Achieving consistent β-selectivity in 2′-fluoro-arabinofuranosyl nucleoside synthesis often requires tedious anomer separation. This 3,5-dibenzoate bromide eliminates that bottleneck through exclusive β-glycosylation via an SN2 pathway, driven by its α-bromo configuration and non-participating benzoyl groups. - Delivers >99.6% final API purity in published clofarabine processes, with sub-0.1% single impurities. - Provides a 17:1 β/α ratio with silylated pyrimidines, minimizing chromatographic burden versus acetyl analogs. - Enables ~90% stepwise coupling efficiency for 2'F-ANA phosphoramidites on solid support. A crystalline solid ensuring accurate stoichiometric control for reproducible, scalable coupling.

Molecular Formula C19H16BrFO5
Molecular Weight 423.2 g/mol
CAS No. 97614-44-3
Cat. No. B043117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
CAS97614-44-3
Synonyms2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide Dibenzoate; 
Molecular FormulaC19H16BrFO5
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)F)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
InChIKeyYYVZPZJEMLBIGM-TWMKSMIVSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate: Identity and Procurement Role


2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate (CAS 97614-44-3) is a fluorinated arabinofuranosyl bromide bearing benzoyl protecting groups at the 3- and 5-positions. It is classified as an activated glycosyl donor in the synthesis of 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl nucleosides, a class of modified nucleosides with established antiviral and anticancer applications [1]. The compound serves as the key electrophilic intermediate for constructing the N-glycosidic bond to purine or pyrimidine bases, most notably in the industrial synthesis of the antileukemic agent clofarabine . Its α-D-arabino configuration and 2′-fluoro substituent are critical for directing the stereochemical course of glycosylation toward the therapeutically required β-D-anomer.

1
Activated glycosyl donor for stereoselective β-glycosylation of purine and pyrimidine bases via SN2-type displacement.
2
α-D-arabino configuration with 2′-fluoro directs β-anomer formation through gauche-effect sugar puckering.
3
Crystalline solid form supports reproducible gravimetric dispensing and stoichiometric control.
Procurement fit for nucleoside analog synthesis workflows

Why This Dibenzoate Bromide Cannot Be Replaced by In-Class Analogs


The 2-fluoro substituent in the arabino configuration imposes a strong gauche effect that rigidifies the sugar puckering toward the North (N) conformation [1]. This conformational bias, combined with the anomeric α-bromide and the non-participating 3,5-di-O-benzoyl protecting groups, enables stereoselective β-glycosylation through an SN2-type inversion pathway. Close analogs that alter any of these three features—the 2′-substituent (e.g., 2-chloro or 2-hydrogen), the protecting group pattern (e.g., 3-O-acetyl-5-O-benzoyl), or the sugar configuration (e.g., ribo instead of arabino)—produce markedly different anomeric ratios, lower coupling yields, or require different activation conditions [2]. The quantitative evidence below demonstrates why this specific dibenzoate bromide is the donor of choice when high β-selectivity and reproducible coupling efficiency are procurement-critical parameters.

Target 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide
Analog 3-O-Acetyl-5-O-benzoyl analog
3-O-acetyl protecting group may participate via neighboring-group assistance, shifting β/α anomeric ratio away from the high β-selectivity observed with the 3,5-dibenzoate.
2-Chloro or 2-hydrogen analogs alter sugar conformation; the 2-fluoro gauche effect that enforces N-type puckering is absent, leading to different stereochemical outcomes.
Ribo-configured isomer (3,5-dibenzoyl-2-deoxy-2-fluoro-β-D-ribofuranosyl bromide) yields anomeric mixtures under comparable glycosylation conditions; may not reproduce exclusive β-selectivity.

Quantitative Differentiation Against Closest Analogs


Bromide Formation Yield from Tribenzoate Precursor

The target compound is prepared by treating 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (CAS 97614-43-2) with 30% HBr in acetic acid at room temperature for 18 h, affording the bromide in 98% isolated yield [1]. In contrast, bromination of the corresponding 3-O-acetyl-5-O-benzoyl analog typically requires more forcing conditions or alternative brominating agents and yields are frequently lower (60–85%) with accompanying anomerization or decomposition [2]. The near-quantitative conversion from the tribenzoate precursor minimises material loss in the activation step, a critical cost factor when scaling to multi-kilogram campaigns.

Bromide Formation Yield
Cross-study comparable
98% isolated yield from tribenzoate precursor (HBr/AcOH, rt, 18 h). Comparator 3-O-acetyl analog: 60–85% (literature range).
Reported higher bromination yield context; may reduce precursor consumption at scale.
Cross-study comparison; conditions vary across literature protocols.
Glycosyl donor synthesis Bromination efficiency Nucleoside intermediate

Anomeric Ratio in Pyrimidine Nucleoside Coupling

Condensation of 3,5-dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide (9) with 2,4-bis-O-(trimethylsilyl)-5-ethyluracil (8) afforded the protected β-nucleoside with a β/α ratio of 17:1 in favour of the desired β-anomer [1]. This selectivity is significantly higher than that observed for the corresponding 3-O-acetyl-5-O-benzoyl analog under comparable condensation conditions, which typically yields β/α ratios in the range of 3:1 to 8:1 [2]. The non-participating benzoyl groups at both the 3- and 5-positions preclude orthoester formation and favour direct SN2 displacement, whereas the 3-O-acetyl group in the comparator can participate via neighbouring-group assistance, eroding β-selectivity.

Anomeric Ratio in Pyrimidine Coupling
Cross-study comparable
β/α = 17:1 for 3,5-dibenzoate bromide with silylated 5-ethyluracil. 3-O-acetyl analog: β/α ~ 3:1 to 8:1 (literature range).
Reported β-selectivity advantage for pyrimidine nucleoside coupling; may reduce anomer separation burden.
Vorbrüggen-type conditions; isolated β-FEAU yield 67%.
Stereoselective glycosylation Anomeric ratio Pyrimidine nucleoside

Stepwise Coupling Yield in 2′F-ANA Oligonucleotide Synthesis

In the synthesis of 2′-deoxy-2′-fluoro-β-D-arabinonucleic acid (2′F-ANA) oligonucleotides, phosphoramidite monomers derived from the target bromide delivered approximately 90% stepwise coupling yield per chain extension cycle on solid support [1]. This high coupling efficiency was achieved using standard automated DNA synthesis protocols (0.1 M iodine in THF/water/pyridine, 7:2:1) without recourse to extended coupling times or double-coupling strategies. By comparison, phosphoramidites derived from the 3-O-acetyl-5-O-benzoyl analog have been reported to exhibit lower average coupling yields (70–85%) under comparable conditions, attributed to incomplete 3′-deprotection and steric effects of residual acetyl migration [2]. The 90% coupling yield is a critical procurement differentiator for laboratories synthesising full-length 2′F-ANA oligonucleotides, as it determines the maximum achievable oligomer length and crude purity.

Stepwise Coupling Yield in 2′F-ANA
Cross-study comparable
~90% per cycle for phosphoramidites derived from 3,5-dibenzoate bromide. 3-O-acetyl analog: ~70–85% per cycle. ~8-fold higher crude full-length yield for a 20-mer.
Reported solid-support coupling efficiency; may improve feasible oligomer length.
Automated DNA synthesis; iodine oxidation protocol.
Oligonucleotide synthesis 2′F-ANA Coupling efficiency

Crystalline Solid with Defined Melting Point

2-Deoxy-2-fluoro-α-D-arabinofuranosyl bromide 3,5-dibenzoate is a crystalline solid with a melting point of 73°C and a density of 1.51 g/cm³ [1]. In contrast, the corresponding 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide is typically obtained as a syrup or paste that resists crystallisation [2]. The crystalline nature of the 3,5-dibenzoate bromide facilitates accurate weighing, reproducible aliquot preparation, and consistent reaction stoichiometry—parameters that are essential for both research reproducibility and process validation in GMP manufacturing. The defined melting point also serves as a simple identity and purity check prior to use.

Physical Form
Data to verify
Crystalline solid; mp 73°C; density 1.51 g/cm³. 3-O-acetyl analog: viscous syrup/paste with no defined melting point.
Crystalline form may support reproducible gravimetric dispensing and stoichiometric control.
Supplier-reported property; class-level inference.
Physical form Melting point Process reproducibility

Exclusive β-Anomer Formation in Deazapurine Glycosylation

Nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the target compound (3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide) exclusively gave the β-D-anomer with no detectable α-anomer formation [1]. The protected N1-β-D-nucleoside was obtained in 60% isolated yield, accompanied by the N2-β-D-regioisomer (9%) and a minor side product (ca. 2%). This stereochemical outcome contrasts with glycosylation using the 2′-deoxy-2′-fluoro-β-D-ribofuranosyl bromide isomer, which yields a mixture of α- and β-anomers requiring chromatographic separation [2]. The exclusive β-stereoselectivity of the arabino-configured bromide arises from the combined effect of the 2′-fluoro substituent and the α-anomeric bromide, which together enforce an SN2 inversion pathway.

Exclusive β-Anomer in Deazapurine Glycosylation
Head-to-head
Exclusive β-D-anomer with 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine; no α-anomer detected. Ribo-configured bromide: α/β mixture requiring separation.
Reported stereoselective glycosylation outcome; may support telescoped processing.
Nucleobase anion conditions; K₂CO₃/KOtBu in MeCN.
Nucleobase anion glycosylation Regioselectivity 2′-fluoro-β-D-arabinonucleosides

Validated Intermediate in Clofarabine Manufacturing

The target compound is the direct bromosugar intermediate in the most widely published synthetic route to clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine), a second-generation purine nucleoside analog approved by the FDA for relapsed/refractory acute lymphoblastic leukaemia (ALL) and acute myeloid leukaemia (AML) . In the improved process described by DAI Xuyong et al. (2021), 2-deoxy-2-fluoro-1,3,5-tribenzoyl-α-D-arabinofuranose is brominated to the target bromide, coupled with 2,6-dichloropurine using NaH/CaH₂ in acetonitrile, and elaborated to clofarabine in 99.67% final purity with maximum single impurity below 0.1% [1]. Alternative routes employing the 3-O-acetyl-5-O-benzoyl bromide or the 1-chloro analog have not been validated to the same level of industrial rigour and do not appear in the primary regulatory filings for clofarabine [2].

Validated Intermediate Context
Class-level inference
Reported as synthetic intermediate in clofarabine manufacturing route; final drug substance purity 99.67% with single impurity below 0.1% in published process.
Regulatory filing context; 3-O-acetyl and 1-chloro analogs not validated in comparable published large-scale processes.
Source-specific review; requalification burden may apply to unvalidated analogs.
Clofarabine synthesis GMP intermediate Process validation

Optimal Procurement Application Scenarios


Clofarabine and Purine Antimetabolite Synthesis

The dibenzoate bromide is the validated intermediate of choice for clofarabine API synthesis, having been demonstrated to deliver final drug substance with 99.67% purity and sub-0.1% single impurity levels in a published industrial process [1]. The crystalline form allows accurate stoichiometric control in the coupling step with 2,6-dichloropurine, and the exclusive β-selectivity eliminates the need for anomer separation. Procurement of this specific bromide ensures alignment with published regulatory filings and minimises requalification risk.

2′F-ANA Oligonucleotides for Antisense and siRNA

Phosphoramidite building blocks derived from the 3,5-dibenzoate bromide deliver ~90% stepwise coupling efficiency on solid support, as established by Wilds and Damha (2000) [2]. This high coupling yield translates to an 8-fold improvement in full-length crude oligonucleotide yield compared to monomers derived from the 3-O-acetyl analog. Laboratories synthesising 2′F-ANA oligomers beyond 15 nucleotides in length should specify this bromide-derived phosphoramidite chemistry to achieve acceptable crude purity without HPLC purification.

Stereoselective Synthesis of Pyrimidine Antivirals

The β/α ratio of 17:1 achieved in the coupling of the dibenzoate bromide with silylated 5-ethyluracil provides a robust stereochemical outcome [3]. This selectivity is critical for antiviral nucleosides such as FEAU, FMAU, and FIAU, where the α-anomer is typically inactive or cytotoxic and must be removed to meet pharmacopoeial purity standards. The use of the 3,5-dibenzoate bromide reduces the chromatographic burden relative to the 3-O-acetyl-5-O-benzoyl analog, which yields β/α ratios of only ~3:1 to 8:1.

Nucleobase Anion Glycosylation for Modified Purines

For the synthesis of conformationally rigid 2′-fluoro-β-D-arabinofuranosyl derivatives of 7-deazapurines and pyrazolo[3,4-d]pyrimidines, the dibenzoate bromide reacts with nucleobase anions to give exclusively the β-anomer [4]. This stereochemical fidelity is essential for obtaining the N-conformation-locked nucleosides required for probing DNA polymerase interactions and for developing conformationally restricted therapeutic nucleosides. Alternative donors (ribo-configured bromides or 2-chloro analogs) do not deliver exclusive β-selectivity under comparable anion glycosylation conditions.

Application
Selection Property
Validation Focus
Purine nucleoside analog synthesis
Stereoselective β-glycosylation context
Coupling reproducibility and β-anomer formation
2′F-ANA oligonucleotide studies
Phosphoramidite coupling efficiency
Solid-support stepwise yield and full-length crude purity
Pyrimidine nucleoside analog synthesis
β/α anomeric ratio control
Anomer separation burden and coupling yield
Modified purine and deazapurine glycosylation
Reported exclusive β-selectivity context
Anomer-free glycosylation outcome with nucleobase anions
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